2-bromothieno[2,3-c]pyridin-7-ol
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Overview
Description
2-Bromothieno[2,3-c]pyridin-7-ol is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromothieno[2,3-c]pyridin-7-ol typically involves the bromination of thieno[2,3-c]pyridin-7-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling bromine or N-bromosuccinimide on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothieno[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thieno[2,3-c]pyridin-7-ol derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is thieno[2,3-c]pyridin-7-ol.
Scientific Research Applications
2-Bromothieno[2,3-c]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer drugs.
Industry: Utilized in the synthesis of various organic materials and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromothieno[2,3-c]pyridin-7-ol primarily involves its interaction with kinase enzymes. The compound acts as an ATP-mimetic, binding to the ATP pocket of the kinase and inhibiting its activity. This inhibition can disrupt cell signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Thieno[2,3-c]pyridin-7-ol: The non-brominated analog of 2-bromothieno[2,3-c]pyridin-7-ol.
Thieno[3,2-b]pyridin-7-ol: A structural isomer with the thiophene and pyridine rings fused in a different orientation.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can be used as a handle for further functionalization. This makes it a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
960289-04-7 |
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Molecular Formula |
C7H4BrNOS |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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